molecular formula C12H24O2 B1671640 Ethyl decanoate CAS No. 110-38-3

Ethyl decanoate

Cat. No.: B1671640
CAS No.: 110-38-3
M. Wt: 200.32 g/mol
InChI Key: RGXWDWUGBIJHDO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Ethyl decanoate, also known as ethyl caprate, is a fatty acid ester formed from capric acid and ethanol . It is a frequent product of fermentation during winemaking . The primary targets of this compound are the enzymes involved in the fermentation process .

Mode of Action

This compound is formed through the esterification reaction of decanoic acid with ethanol . This reaction is catalyzed by enzymes present in the yeast used for fermentation . The esterification reaction results in the formation of this compound and water .

Biochemical Pathways

The formation of this compound is part of the broader metabolic pathway of ester synthesis in yeast. This pathway is complex and involves several steps, including the production of medium-chain fatty acids (MCFAs) and their subsequent esterification with ethanol to form MCFA ethyl esters . The reaction kinetics of this process follow the Eley–Rideal mechanism .

Pharmacokinetics

It is known that this compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of this compound is the imparting of a specific flavor to the wine. This compound has an ethereal, fruity, aromatic note that is considered to be essential for a fine wine flavor .

Action Environment

The formation of this compound is influenced by environmental factors such as temperature. It is a frequent product of fermentation during winemaking, especially at temperatures above 15 °C . Therefore, the action, efficacy, and stability of this compound can be influenced by the temperature and other conditions of the fermentation process.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl decanoate is typically synthesized through the esterification of decanoic acid with ethanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts like Amberlyst 15. The reaction is carried out in a batch reactor at an optimal condition of a 1:7 molar ratio of decanoic acid to ethanol, with 9 wt% catalyst loading and a temperature of 348 K .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of specialized equipment and processes. The esterification reaction is conducted in a fractionating tower where ethanol and decanoic acid are continuously fed, and the resulting ester is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl decanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.

Common Reagents and Conditions

    Esterification: Decanoic acid and ethanol in the presence of an acidic catalyst (e.g., sulfuric acid, Amberlyst 15).

    Hydrolysis: Water and this compound in the presence of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).

    Transesterification: this compound and another alcohol (e.g., methanol) in the presence of a catalyst (e.g., sodium methoxide).

Major Products Formed

    Esterification: this compound and water.

    Hydrolysis: Decanoic acid and ethanol.

    Transesterification: A different ester (e.g., mthis compound) and ethanol.

Scientific Research Applications

Ethyl decanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl decanoate is similar to other fatty acid esters such as ethyl octanoate, ethyl laurate, and ethyl dodecanoate. it is unique due to its specific chain length and properties:

This compound stands out for its balance of chain length, volatility, and pleasant aroma, making it particularly valuable in the flavor and fragrance industry.

Properties

IUPAC Name

ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXWDWUGBIJHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044363
Record name Ethyl decanoate
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Molecular Weight

200.32 g/mol
Source PubChem
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Physical Description

Liquid, Colourless liquid with an oily brandy-like odour
Record name Ethyl decanoate
Source Human Metabolome Database (HMDB)
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Record name Ethyl decanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

241.00 to 245.00 °C. @ 760.00 mm Hg
Record name Ethyl decanoate
Source Human Metabolome Database (HMDB)
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Solubility

0.0159 mg/mL at 25 °C, Soluble in most fixed oils, insoluble in glycerol and propylene glycol, 1ml in 4ml 80% ethanol (in ethanol)
Record name Ethyl decanoate
Source Human Metabolome Database (HMDB)
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Record name Ethyl decanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.863-0.868
Record name Ethyl decanoate
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CAS No.

110-38-3
Record name Ethyl caprate
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Record name Ethyl caprate
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Record name ETHYL DECANOATE
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Record name Decanoic acid, ethyl ester
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Record name Ethyl decanoate
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Record name Ethyl decanoate
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Record name ETHYL DECANOATE
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Record name Ethyl decanoate
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Melting Point

-20 °C
Record name Ethyl decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

n-Decanoic acid (17.2 g), 36N aqueous sulphuric acid solution (3 cc) and ethanol (300 cc) are heated to boiling for 4 hours. After being cooled to a temperature in the region of 20° C., the solution is concentrated to dryness at 50° C. under vacuum (20 mm Hg; 2.7 kPa), and the residue is then taken up with dichloromethane (200 cc). The organic phase is washed with saturated aqueous sodium bicarbonate solution (2×100 cc), separated off after settling has taken place, dried over anhydrous magnesium sulphate, filtered and concentrated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). Ethyl n-decanoate (18 g) is thereby obtained, and is used in the crude state in the subsequent syntheses.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the sensory contribution of ethyl decanoate?

A1: this compound generally contributes fruity, floral, and sometimes woody aromas and flavors. [, , , , ] It is frequently associated with notes of pear, pineapple, apricot, and grape. [, , , ]

Q2: How does this compound influence the aroma profile of wines?

A2: In wines, this compound contributes to the overall fruitiness. [, , , ] It is particularly significant in the aroma of grape brandies, where its concentration can be influenced by aging in oak barrels or the addition of ingredients like truffles or coffee beans. [, ] Studies have shown that its presence can enhance the perception of black cherry aroma when combined with ethyl octanoate. []

Q3: How does the production process of alcoholic beverages affect this compound concentration?

A3: The concentration of this compound in alcoholic beverages like wines and cachaça is influenced by several factors, including the yeast strain used for fermentation, fermentation temperature, and aging conditions. [, , , ] For instance, wines fermented at higher temperatures tend to have higher concentrations of this compound. []

Q4: Can this compound be used as a marker for specific alcoholic beverages?

A4: Yes, the presence and concentration of this compound can be used, along with other compounds, to differentiate between alcoholic beverages. For example, in a study analyzing fruit distillates, this compound was identified as a potential universal marker for differentiating between distillates from drupes (apricot-brandy, plum vodka) and pomes (apple and pear brandies). []

Q5: How is this compound linked to the aroma of traditional American meads?

A5: In an analysis of commercial American meads, this compound was among the most abundant volatile compounds identified. [] Notably, it was found to be correlated with an undesirable “manure” aroma. [] This highlights the importance of controlling its levels during mead production to achieve desirable aroma profiles.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol. []

Q7: What analytical techniques are commonly used to identify and quantify this compound?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used to identify and quantify this compound in various matrices, including alcoholic beverages and fruits. [, , , , , , , , ] Often, this technique is combined with headspace solid-phase microextraction (HS-SPME) for sample preparation. [, , , , ]

Q8: How does the presence of other compounds influence the analysis of this compound?

A8: Research shows that the quantification of this compound using HS-SPME can be influenced by the matrix composition. [] Compounds with higher relative response factors (RRFs) are less affected by the matrix. []

Q9: Are there any specific challenges in analyzing this compound in complex matrices?

A9: Analyzing minor esters like this compound in complex matrices like cider can be challenging. [, ] Purge and trap extraction combined with GC-MS has been proposed as a suitable method for overcoming these challenges, offering good recoveries and precision. [, ]

Q10: How can this compound be synthesized?

A10: this compound can be synthesized through the esterification of decanoic acid with ethanol using a catalyst like ferric potassium alum. [] This method has been shown to achieve high yields (up to 98%). []

Q11: How can this compound be used in a biotechnological context?

A11: this compound can be produced biotechnologically using miniemulsion systems. [] This approach utilizes enzymes like Amano lipase PS or Fusarium solani pisi cutinase to catalyze the esterification reaction. [] This method offers a potentially greener and more sustainable alternative to traditional chemical synthesis.

Q12: How does this compound behave under high pressure with supercritical CO2?

A12: Studies investigating the phase behavior of this compound with supercritical CO2 revealed that an increase in temperature leads to an increase in phase transition pressure, suggesting that fractionation of ethyl esters with supercritical CO2 is possible. [] This finding has implications for potential extraction and separation processes.

Q13: Does this compound play a role in attracting the invasive hornet Vespa velutina nigrithorax?

A13: Interestingly, research has identified this compound as one of the major volatiles produced by a Bacillus sp. BV-1 strain, which has shown potential for attracting and managing the invasive hornet Vespa velutina nigrithorax. [] This highlights an unexpected ecological role of this compound.

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